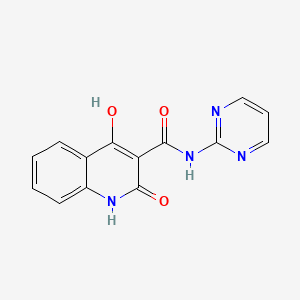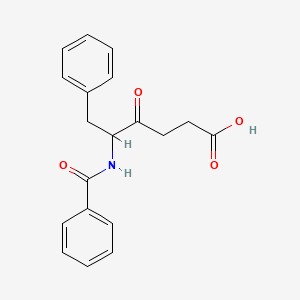
4-Hydroxy-2,6-dimethylphenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,6-dimethylphenyl thiocyanate, also known by its systematic name thiocyanic acid, 4-hydroxy-2,6-dimethylphenyl ester , has the chemical formula C₉H₉NOS . Its CAS number is 6074-30-2 . This compound belongs to the class of phenyl thiocyanates and exhibits interesting properties due to its unique structure.
Métodos De Preparación
a. Synthetic Routes: The synthesis of 4-Hydroxy-2,6-dimethylphenyl thiocyanate involves reacting a phenyl amine compound with two hydroxyl groups (4-hydroxy-2,6-dimethylphenol) with diethyl oxalate (oxalic acid diethyl ester). The reaction proceeds under anhydrous conditions in an appropriate solvent, often with the aid of heat or a catalyst .
b. Industrial Production: Unfortunately, detailed industrial production methods for this compound are not widely available. it is occasionally provided to early discovery researchers as part of a collection of rare and unique chemicals by suppliers like Sigma-Aldrich .
Análisis De Reacciones Químicas
4-Hydroxy-2,6-dimethylphenyl thiocyanate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group.
Common Reagents: Reagents like oxidizing agents, nucleophiles, and bases are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
a. Chemistry: In chemistry, this compound might serve as a building block for more complex molecules due to its functional groups.
b. Biology and Medicine: Research applications in biology and medicine are less well-documented. its unique structure could be explored for potential biological activities or drug development.
c. Industry: Industrial applications remain speculative, but its synthesis and reactivity make it intriguing for further investigation.
Mecanismo De Acción
The exact mechanism by which 4-Hydroxy-2,6-dimethylphenyl thiocyanate exerts its effects is not fully elucidated. Further research is needed to understand its molecular targets and pathways.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, researchers may explore similar phenyl thiocyanates to highlight its uniqueness.
Remember that this compound’s availability and characterization data are limited, so researchers should verify its identity and purity before use
Propiedades
| 6074-30-2 | |
Fórmula molecular |
C9H9NOS |
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
(4-hydroxy-2,6-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)12-5-10/h3-4,11H,1-2H3 |
Clave InChI |
QRELYANLFSVTPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1SC#N)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)
![Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12001492.png)

![N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B12001512.png)
![1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)




![N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)
